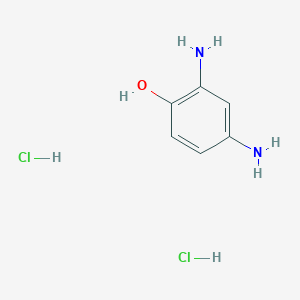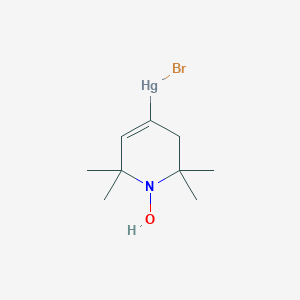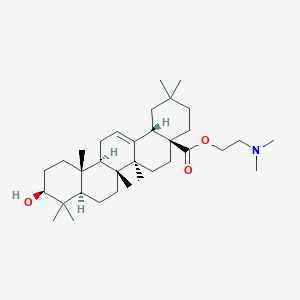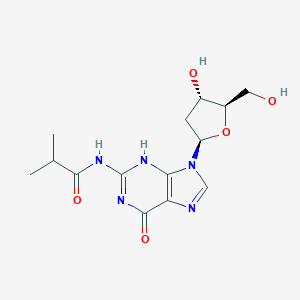
Tris(4-metoxi-3,5-dimetilfenil)fosfina
Descripción general
Descripción
Synthesis Analysis
The synthesis of tris(4-methoxy-3,5-dimethylphenyl)phosphine involves the reaction of methoxy- and methyl-substituted phenyl derivatives with phosphorus sources under specific conditions. While direct analogs of Tris(4-methoxy-3,5-dimethylphenyl)phosphine are less reported, related phosphines have been synthesized to investigate the substituent effects on the phosphine properties, indicating a methodology that could be adapted for the target molecule (Sasaki, Sasaki, & Yoshifuji, 2008).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods have provided insights into the structure of related phosphines. The X-ray structure of tris(3,5-dimethyl-4-methoxyphenyl)phosphine reveals that the methoxy groups are perpendicular to the phenyl ring faces, highlighting the steric and electronic influences of the substituents on the phosphorus center (Romain, Ribblett, Byrn, Snyder, Storhoff, & Huffman, 2000).
Chemical Reactions and Properties
Tris(4-methoxy-3,5-dimethylphenyl)phosphine participates in various chemical reactions, leveraging its phosphine moiety and the electronic effects of its substituents. For instance, phosphines with methoxy and methyl groups have been used in catalysis, demonstrating their role in facilitating reactions through coordination to metal centers and influencing the reaction outcomes (Teng, Qiao, Zhang, Li, & Huang, 2013).
Physical Properties Analysis
The physical properties of tris(4-methoxy-3,5-dimethylphenyl)phosphine, such as solubility, melting point, and stability, are influenced by its bulky triarylphosphine structure and the electron-donating methoxy groups. These properties are critical for its handling and use in various applications, though specific data on this molecule may require extrapolation from closely related compounds.
Chemical Properties Analysis
The chemical properties of tris(4-methoxy-3,5-dimethylphenyl)phosphine, including its basicity, nucleophilicity, and oxidation potential, are affected by the substituents on the phenyl rings. Methoxy groups, being electron-donating, can modulate the electron density on the phosphorus, affecting its reactivity and interactions with other chemical species. Related studies on substituted phosphines provide a basis for understanding these effects (Sasaki, Sutoh, Murakami, & Yoshifuji, 2002).
Aplicaciones Científicas De Investigación
Reacción de acoplamiento cruzado de Buchwald-Hartwig
Este ligando de fosfina se utiliza en la reacción de acoplamiento cruzado de Buchwald-Hartwig, que forma enlaces carbono-nitrógeno. Las propiedades estérica y electrónica del ligando facilitan el acoplamiento de haluros de arilo con aminas, produciendo arilaminas que son fundamentales en los productos farmacéuticos y agroquímicos .
Reacción de Heck
En la reacción de Heck, este ligando ayuda en el acoplamiento catalizado por paladio de haluros de arilo con alquenos para formar alquenos sustituidos. Esta reacción es fundamental en la síntesis de moléculas complejas en química orgánica y ciencia de materiales .
Acoplamiento de Hiyama
El ligando también es significativo en el acoplamiento de Hiyama, donde apoya la formación de enlaces carbono-carbono entre haluros de arilo o vinilo y organosilanos. Este acoplamiento es crucial para la construcción de productos farmacéuticos que contienen silicio y materiales electrónicos .
Acoplamiento de Negishi
Acoplamiento de Negishi: es otra aplicación donde Tris(4-metoxi-3,5-dimetilfenil)fosfina facilita la unión de compuestos de alquil o aril cinc con haluros de arilo o vinilo, produciendo una variedad de compuestos orgánicos complejos .
Acoplamiento de Sonogashira
En el acoplamiento de Sonogashira, el ligando se emplea para acoplar alquinos terminales con haluros de arilo o vinilo, lo que lleva a la síntesis de derivados alquinilados. Estos derivados son esenciales en el desarrollo de nuevos materiales y productos farmacéuticos .
Acoplamiento de Stille
La aplicación del ligando se extiende al acoplamiento de Stille, donde ayuda en la formación de enlaces carbono-carbono entre compuestos de organoestaño y haluros de arilo o vinilo. Esta reacción se usa ampliamente en la síntesis de polímeros y electrónica orgánica .
Acoplamiento de Suzuki-Miyaura
Para el acoplamiento de Suzuki-Miyaura, el ligando es fundamental en el acoplamiento cruzado catalizado por paladio entre ácidos borónicos de arilo o vinilo y haluros de arilo o vinilo. Esta reacción es una piedra angular en la creación de biarilos, que son estructuras centrales en muchos ingredientes farmacéuticos activos .
Ligando para catálisis de metales de transición
Por último, this compound sirve como ligando para diversas aplicaciones de catálisis de metales de transición. Su capacidad para estabilizar los centros metálicos e influir en su reactividad es crítica en los procesos catalíticos utilizados en las industrias químicas .
Safety and Hazards
According to the safety data sheet, Tris(4-methoxy-3,5-dimethylphenyl)phosphine has the following hazard statements: H315 - H319 - H335 - H413 . This means it can cause skin irritation, serious eye irritation, may cause respiratory irritation, and may cause long lasting harmful effects to aquatic life .
Mecanismo De Acción
Target of Action
Tris(4-methoxy-3,5-dimethylphenyl)phosphine is a type of phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of Tris(4-methoxy-3,5-dimethylphenyl)phosphine, the primary targets are metal atoms in organometallic chemistry .
Mode of Action
This compound interacts with its targets by donating electron pairs to the metal atoms, forming a metal-ligand bond . This interaction alters the electronic structure of the metal atom, enabling it to participate in various chemical reactions .
Biochemical Pathways
Tris(4-methoxy-3,5-dimethylphenyl)phosphine is used as a catalyst in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of Tris(4-methoxy-3,5-dimethylphenyl)phosphine’s action is the formation of new carbon-carbon bonds through coupling reactions . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of Tris(4-methoxy-3,5-dimethylphenyl)phosphine can be influenced by various environmental factors. For instance, the presence of oxygen or moisture may affect its performance as a ligand . Therefore, reactions involving this compound are often carried out under inert conditions .
Propiedades
IUPAC Name |
tris(4-methoxy-3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O3P/c1-16-10-22(11-17(2)25(16)28-7)31(23-12-18(3)26(29-8)19(4)13-23)24-14-20(5)27(30-9)21(6)15-24/h10-15H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGUINGZRGNLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)C3=CC(=C(C(=C3)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405156 | |
| Record name | TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121898-64-4 | |
| Record name | TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-methoxy-3,5-dimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does Tris(4-methoxy-3,5-dimethylphenyl)phosphine play in palladium-catalyzed reactions?
A1: Tris(4-methoxy-3,5-dimethylphenyl)phosphine acts as a ligand in palladium-catalyzed reactions. Specifically, it can be used in conjunction with Pd(η3-C3H5)Cp to form a catalytic complex. This complex has been shown to be effective in catalyzing the [4+2] cycloaddition of o-(silylmethyl)benzyl carbonates with alkenes. [] This type of reaction is a powerful tool for constructing six-membered rings, which are common motifs in many organic molecules.
Q2: Can you provide an example of a successful application of Tris(4-methoxy-3,5-dimethylphenyl)phosphine in a palladium-catalyzed reaction?
A2: One example is the reaction of o-(silylmethyl)benzyl carbonates with methyl crotonate. Using a catalyst system generated from Pd(η3-C3H5)Cp and Tris(4-methoxy-3,5-dimethylphenyl)phosphine, this reaction yields methyl 3-methyltetralin-2-carboxylate with high efficiency (84% yield) at a low catalyst loading (2%). [] This highlights the potential of this ligand system for the efficient synthesis of complex molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)





